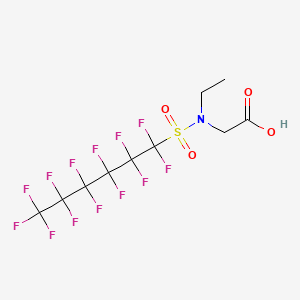![molecular formula C9H8BNO2 B13408528 {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyanoethenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of a phenylmagnesium bromide with trimethyl borate can yield the corresponding boronic ester, which is then hydrolyzed to produce the boronic acid . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods leverage the relatively mild and functional group-tolerant conditions of the reaction, making it suitable for the synthesis of complex molecules on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: The major product is the corresponding alcohol.
Reduction: The major product is the amine derivative.
Substitution: The major products are biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of {3-[(1E)-2-cyanoeth-1-yl]phenyl}boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the cyanoethenyl group.
4-Formylphenylboronic Acid: Contains a formyl group instead of a cyanoethenyl group.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
The presence of the cyanoethenyl group in {3-[(1E)-2-cyanoeth-1-yl]phenyl}boronic acid makes it unique, as it can participate in additional types of chemical reactions compared to simpler boronic acids. This structural feature enhances its utility in organic synthesis and broadens its range of applications .
Propiedades
IUPAC Name |
[3-(2-cyanoethenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-5,7,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSLGHLJEJPWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

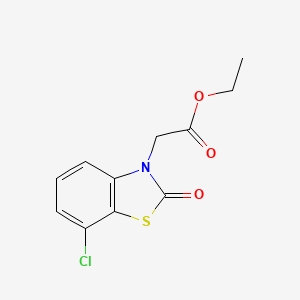


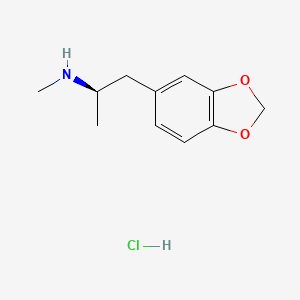
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)
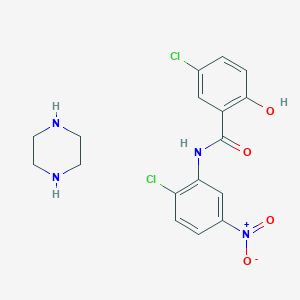
![Phenanthro[9,10-B]oxirene](/img/structure/B13408491.png)
![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
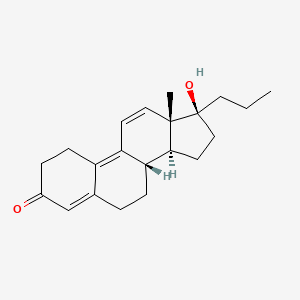
![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
